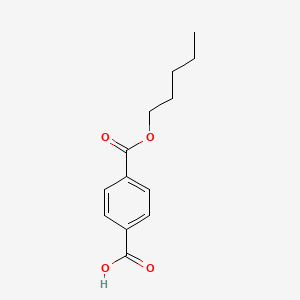
Mono(n-pentyl) Terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(n-pentyl) Terephthalate: is a chemical compound belonging to the family of phthalates, which are widely used as plasticizers to enhance the flexibility and durability of plastics. This compound is specifically a monoester of terephthalic acid and n-pentanol. Phthalates, including this compound, are commonly found in various consumer products such as cosmetics, personal care items, and food packaging materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mono(n-pentyl) Terephthalate can be synthesized through the esterification of terephthalic acid with n-pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of terephthalic acid and n-pentanol into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mono(n-pentyl) Terephthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of terephthalic acid and n-pentanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation to form terephthalic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Terephthalic acid and n-pentanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Terephthalic acid.
Wissenschaftliche Forschungsanwendungen
Mono(n-pentyl) Terephthalate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in various consumer products
Wirkmechanismus
The mechanism of action of Mono(n-pentyl) Terephthalate primarily involves its interaction with biological systems as an endocrine disruptor. Phthalates, including this compound, can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors. This interaction can lead to alterations in the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- Diethylhexyl Phthalate (DEHP)
- Dibutyl Phthalate (DBP)
- Diisobutyl Phthalate (DiBP)
- Diisononyl Phthalate (DINP)
Comparison: Mono(n-pentyl) Terephthalate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. For example, it has a different molecular weight and ester group, which can influence its solubility, reactivity, and potential biological effects. Unlike some other phthalates, this compound may have different applications and regulatory considerations due to its unique properties .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-9-17-13(16)11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
NNDJLMZMBNIBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


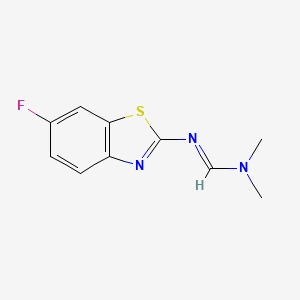
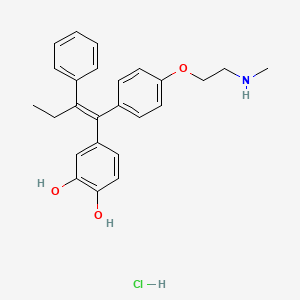
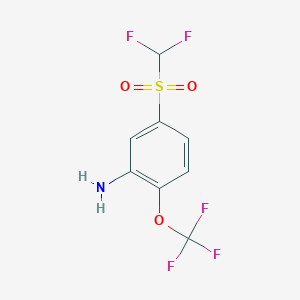
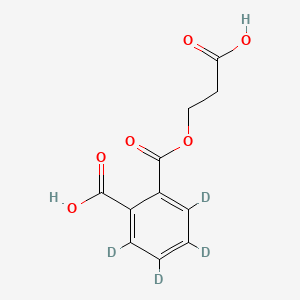
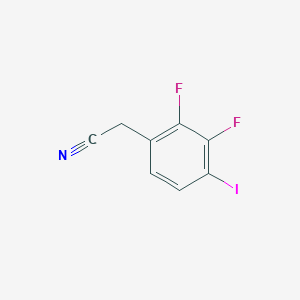
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
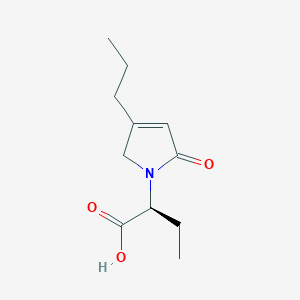
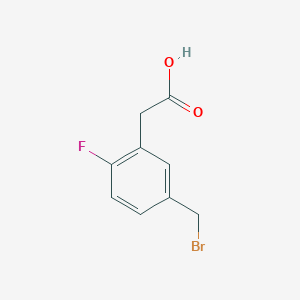
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)

